molecular formula C11H16O2 B050672 Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate CAS No. 111965-24-3

Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate

Cat. No.: B050672
CAS No.: 111965-24-3
M. Wt: 180.24 g/mol
InChI Key: FEZAQYCRLLDDBS-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. This compound is characterized by its bicyclic structure, which includes a norbornane framework fused with a methacrylate ester group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate typically involves the reaction of norbornyl alcohol with methacrylic acid or its derivatives under esterification conditions. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product .

Chemical Reactions Analysis

Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methacrylate group, forming amides or thioesters.

Scientific Research Applications

Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.

    Biology: The compound’s derivatives are studied for their potential use as enzyme inhibitors or as ligands in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and biocompatibility.

    Industry: It is used in the production of high-performance materials, including resins and composites, due to its ability to form cross-linked polymer networks.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate involves its interaction with various molecular targets. In polymerization reactions, the methacrylate group undergoes radical initiation, propagation, and termination steps to form polymer chains. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific biochemical effects .

Comparison with Similar Compounds

Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate can be compared with other similar compounds, such as:

    Bicyclo[2.2.1]heptan-2-one:

    Bicyclo[2.2.1]heptan-2-ol:

    2-Azabicyclo[2.2.1]heptanes: These compounds contain a nitrogen atom in the bicyclic framework and are studied for their potential use in pharmaceuticals and as intermediates in organic synthesis.

The uniqueness of this compound lies in its combination of a rigid bicyclic structure with a reactive methacrylate ester group, making it versatile for various chemical and industrial applications.

Properties

IUPAC Name

1-bicyclo[2.2.1]heptanyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)10(12)13-11-5-3-9(7-11)4-6-11/h9H,1,3-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZAQYCRLLDDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC12CCC(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597856
Record name Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111965-24-3
Record name Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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